molecular formula C18H17N3 B8622738 2-(1-Benzyl-pyrrolidin-2-ylideneamino)benzonitrile

2-(1-Benzyl-pyrrolidin-2-ylideneamino)benzonitrile

Cat. No. B8622738
M. Wt: 275.3 g/mol
InChI Key: MDJXKNLPTDVNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-pyrrolidin-2-ylideneamino)benzonitrile is a useful research compound. Its molecular formula is C18H17N3 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Benzyl-pyrrolidin-2-ylideneamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzyl-pyrrolidin-2-ylideneamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Benzyl-pyrrolidin-2-ylideneamino)benzonitrile

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

2-[(1-benzylpyrrolidin-2-ylidene)amino]benzonitrile

InChI

InChI=1S/C18H17N3/c19-13-16-9-4-5-10-17(16)20-18-11-6-12-21(18)14-15-7-2-1-3-8-15/h1-5,7-10H,6,11-12,14H2

InChI Key

MDJXKNLPTDVNJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC2=CC=CC=C2C#N)N(C1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compound 2-(1-Benzyl-pyrrolidin-2-ylideneamino)benzonitrile (Compound 24) was synthesized by mixing chloroform (25 mL), tetrahydrofuran (25 mL), 1-benzyl-2-pyrrolidinone (5.16 g, 29.4 mmol), phosphorus oxychloride (5.2 mL) and tin(IV) chloride (1.0 mL), stirring at room temperature for 1.5 hours, and adding anthranilonitrile (3.3 g, 27.9 mmol) in portions. The mixture was then stirred at 50° C. for 5 hours under heating and ice-water (15 mL) and 10% aqueous sodium hydroxide solution was added to make weak alkaline. The organic solvent was removed under reduced pressure and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and condensed under vacuum. The crude product was purified by flash chromatography (chloroform-methanol, 100:1) to yield 7.0 g (91%) Compound 24 as slightly yellow needles; mp 59-61° C.; IR (KBr): 2217, 1628, 1439, 1279 cm−1; 1H NMR (DMSO-d6): δ 7.06-7.69 (m, 9H), 4.83 (s, 2H), 3.46 (t, 2H), 2.60 (t, 2H), 2.10 (m, 2H); 13C NMR (CDCl3): δ 162.8, 156.3, 137.6, 133.7, 132.9, 128.7, 128.3, 127.4, 122.8, 121.7, 118.8, 105.9, 48.3, 47.3, 27.7, 19.6. Anal. Calcd. for C18H17N3(275.35): C, 78.52; H, 6.22; N, 15.26. Found: C, 78.37; H, 6.20; N, 15.17.
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3.3 g
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25 mL
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25 mL
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Yield
91%

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